1-(2-Butoxy-1-methylethoxy)propan-2-ol

Catalog No.
S749135
CAS No.
29911-28-2
M.F
C10H22O3
M. Wt
190.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Butoxy-1-methylethoxy)propan-2-ol

CAS Number

29911-28-2

Product Name

1-(2-Butoxy-1-methylethoxy)propan-2-ol

IUPAC Name

1-(1-butoxypropan-2-yloxy)propan-2-ol

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

InChI

InChI=1S/C10H22O3/c1-4-5-6-12-8-10(3)13-7-9(2)11/h9-11H,4-8H2,1-3H3

InChI Key

CUVLMZNMSPJDON-UHFFFAOYSA-N

SMILES

CCCCOCC(C)OCC(C)O

Solubility

0.24 M
In water, 1X10+3 mg/L at 30 °C
Solubility in water, g/100ml at 20 °C: 5

Canonical SMILES

CCCCOCC(C)OCC(C)O

1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as Dipropylene Glycol Monobutyl Ether, is a colorless liquid organic compound with the molecular formula C10H22O3C_{10}H_{22}O_{3} and a molecular weight of approximately 190.28 g/mol. This compound is characterized by its ether functional group and is widely used in various industrial applications due to its solvent properties and low toxicity. It is soluble in water and many organic solvents, making it versatile for different formulations .

Material Properties and Characterization

-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as dipropylene glycol monobutyl ether (DGBE), is an organic solvent commonly used in research due to its various properties. It is a colorless liquid with a mild odor, miscible with water and many organic solvents, and has a relatively high boiling point. These properties make it suitable for a wide range of applications in scientific research, such as:

  • Extraction and purification: DGBE is often used to extract and purify various biomolecules, such as proteins, enzymes, and DNA, due to its ability to dissolve both polar and nonpolar compounds. Source: )
  • Preparation of solutions and buffers: DGBE can be used to prepare solutions and buffers for various research applications due to its ability to dissolve a wide range of substances and its relatively neutral pH. Source: )

Applications in Specific Research Fields

DGBE finds applications in various scientific research fields, including:

  • Biochemistry and cell biology: DGBE is used in studies of enzymes, proteins, and cell membranes due to its ability to solubilize these biomolecules. Source: )
  • Polymer science and materials research: DGBE is used as a solvent for various polymers and resins, making it useful in the development and characterization of new materials. Source:
  • Environmental science: DGBE is sometimes used in environmental research for the extraction and analysis of organic pollutants from water and soil samples. Source:
Typical for ethers and alcohols, including:

  • Esterification: Reacting with acids to form esters.
  • Dehydration: Under acidic conditions, it can lose water to form olefins.
  • Nucleophilic Substitution: The ether bond can undergo cleavage in the presence of strong nucleophiles.

These reactions are significant in synthetic organic chemistry, particularly in the production of more complex molecules .

The synthesis of 1-(2-butoxy-1-methylethoxy)propan-2-ol typically involves the following methods:

  • Alkoxylation: Reaction of propylene oxide with butanol under controlled conditions to produce the ether.
  • Transesterification: Using dipropylene glycol and butyl alcohol in the presence of an acid catalyst to yield the desired product.

These processes are often optimized for yield and purity, taking into account reaction conditions such as temperature and pressure .

1-(2-Butoxy-1-methylethoxy)propan-2-ol has several applications across various industries:

  • Solvent: Used in paints, coatings, and cleaning products due to its excellent solvency properties.
  • Chemical Intermediate: Serves as a precursor for the synthesis of other chemical compounds.
  • Personal Care Products: Utilized in formulations for cosmetics and personal care items due to its low toxicity.

Its ability to dissolve both polar and non-polar substances makes it particularly valuable in formulation chemistry .

Studies on the interactions of 1-(2-butoxy-1-methylethoxy)propan-2-ol with other chemicals have shown that it can enhance the solubility of various active ingredients in formulations. Its interactions are primarily physical rather than chemical, allowing for improved performance in mixtures without altering the chemical integrity of other components .

Several compounds share structural similarities with 1-(2-butoxy-1-methylethoxy)propan-2-ol. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
Ethylene Glycol Monobutyl EtherC₈H₁₈O₃Lower molecular weight; used in similar applications but more toxic.
Dipropylene GlycolC₁₁H₂₄O₃Similar solvent properties; less volatile.
Butyl GlycolC₄H₁₀O₂Commonly used solvent; higher toxicity profile.

Uniqueness

The uniqueness of 1-(2-butoxy-1-methylethoxy)propan-2-ol lies in its balanced properties of low toxicity, excellent solvency, and versatility across different applications compared to similar compounds. Its ability to function effectively in both aqueous and organic environments makes it particularly valuable in formulation chemistry .

Physical Description

Liquid
COLOURLESS LIQUID.

Color/Form

Colorless liquid

XLogP3

1.4

Boiling Point

200 °C
230 °C

Flash Point

APPROX 425 DEG (Open Cup)
111 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

0.973-0.990
Relative density (water = 1): 0.91

LogP

1.5

Melting Point

None; turns to glass at -43 °C

GHS Hazard Statements

Aggregated GHS information provided by 1442 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 464 of 1442 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 978 of 1442 companies with hazard statement code(s):;
H302 (38.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (40.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.001 mm Hg at 30 °C
Vapor pressure, Pa at 20 °C: 6

Pictograms

Irritant

Irritant

Other CAS

29911-28-2
9003-13-8

Wikipedia

1-(2-butoxy-1-methylethoxy)propan-2-ol

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Antistatic; Emollient; Skin conditioning; Surfactant
FLY REPELLENTS

Methods of Manufacturing

Reaction of excess propylene oxide with butanol

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and retail trade
2-Propanol, 1-(2-butoxy-1-methylethoxy)-: ACTIVE
There are 2 active ingredients in reregistration case 3123 for polypropylene glycol. The RED evaluates the only active ingredient in this case with currently registered products; therefore, only butoxypolypropylene glycol (BPG), PC Code 011901/CAS No. 9003-13-8, 57 active products as of September, 2001 / was assessed. The other active ingredient in this case /poly(oxy(methyl-1,2ethanediyl)), alpha-hydro-omegahydroxy,CAS No. 25322-69-4 / has no product registrations /last pesticide product cancelled October 10, 1989/ and is not being supported for reregistration. This active ingredient would be evaluated only if and when new registration applications were to be submitted for new products.
Products and formulations that contain Butoxypolypropylene glycol (BPG) have a combination of other active ingredients; pyrethrins and piperonyl butoxide are typical, although other potential combinations include a variety of synthetic pyrethroids.
... first registered by FMC in 1960. Bayer Environmental Science is currently the sole technical registrant... 57 active products as of September 2007. Being supported for reregistration.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Stabilene is ... used as a synergist for pyrethrins and allethrin, and improves the effectiveness of residual toxicants.

Dates

Modify: 2023-08-15

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